molecular formula C20H23ClN2O4 B14033287 Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride

Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride

Cat. No.: B14033287
M. Wt: 390.9 g/mol
InChI Key: MAHDGHQEMFOVBV-UHFFFAOYSA-N
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Description

Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is a chemical compound with the molecular formula C20H23ClN2O4. It is often used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride typically involves the following steps:

    Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Esterification: The protected glycine is then esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

    Oxidation/Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products

    Fmoc Removal: Glycine derivatives with free amino groups.

    Hydrolysis: Glycine derivatives with carboxylic acid groups.

    Oxidation/Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions.

    Bioconjugation: It is used in the preparation of bioconjugates, where peptides are linked to other molecules for various applications, including drug delivery and diagnostics.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents. Its derivatives are studied for their potential biological activities.

    Industrial Applications: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound itself does not have a specific biological target or pathway but is used to facilitate the synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate

Uniqueness

Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is unique due to its specific structure and the presence of the Fmoc group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial. Its hydrochloride form also enhances its solubility and stability, making it easier to handle in various chemical processes.

Properties

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

IUPAC Name

methyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride

InChI

InChI=1S/C20H22N2O4.ClH/c1-25-19(23)12-21-10-11-22-20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18,21H,10-13H2,1H3,(H,22,24);1H

InChI Key

MAHDGHQEMFOVBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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